molecular formula C9H18O2 B2907268 2-Methyl-2-(oxan-4-yl)propan-1-ol CAS No. 1262408-65-0

2-Methyl-2-(oxan-4-yl)propan-1-ol

Cat. No.: B2907268
CAS No.: 1262408-65-0
M. Wt: 158.241
InChI Key: XMHGQVAEXZSGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(oxan-4-yl)propan-1-ol is an organic compound with the molecular formula C₉H₁₈O₂. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a tetrahydropyran ring, making it an interesting subject for chemical research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(oxan-4-yl)propan-1-ol typically involves the reaction of 2-methylpropene with tetrahydropyran in the presence of a strong acid catalyst. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution process.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

2-Methyl-2-(oxan-4-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxan-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxyl group, which can form hydrogen bonds and participate in various chemical transformations.

Comparison with Similar Compounds

  • 4-Methyl-2-(2-methylpropyl)oxan-4-ol
  • 2-Methyl-1,5-heptadien-4-ol
  • 2-Methyl-4-penten-2-ol

Comparison: 2-Methyl-2-(oxan-4-yl)propan-1-ol is unique due to its tetrahydropyran ring structure, which imparts different chemical properties compared to other similar compounds. For instance, 4-Methyl-2-(2-methylpropyl)oxan-4-ol lacks the same ring structure, resulting in different reactivity and applications. The presence of the tetrahydropyran ring in this compound makes it more suitable for specific industrial and research applications.

Properties

IUPAC Name

2-methyl-2-(oxan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2,7-10)8-3-5-11-6-4-8/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHGQVAEXZSGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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